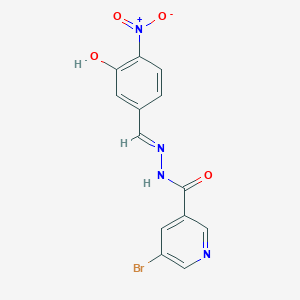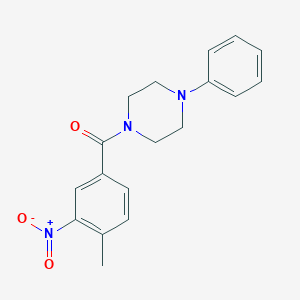![molecular formula C16H22N4O2 B5603100 N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide often involves multi-step chemical processes. For instance, a study outlined the synthesis of a related PET agent through a detailed 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a compound with significant radiochemical yields and specific activity (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in the pyrazolopyridine and related families is characterized by complex arrangements of atoms and bonds. These structures are often elucidated using spectroscopic techniques. For example, an investigation into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines highlighted the 2H-tautomeric structures preferred in solution and crystal structures through NMR and X-ray diffraction studies (Quiroga et al., 1999).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolopyridine derivatives are influenced by their molecular structure. These compounds participate in a variety of chemical reactions, leading to the synthesis of novel derivatives with potential biological activity. For instance, novel pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine derivatives were synthesized from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, showing the versatility of pyrazolopyridine compounds as precursors in heterocyclic synthesis (Abdelhamid & Gomha, 2013).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Novel Compound Development
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and characterization of pyrazolo[3,4-b]pyridines, pyrazolopyrimidines, and other related derivatives. These compounds are synthesized through various methods, including Friedländer condensation and reactions with active methylene compounds. The development of these heterocyclic compounds is crucial for exploring new therapeutic agents and understanding their chemical properties. The synthesis process often involves the condensation of carboxamide with aromatic aldehydes or the reaction with aminoheterocycles to produce azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of these compounds in synthetic chemistry (Panda et al., 2011), (Almazroa et al., 2004).
Luminescence and Binding Properties
The exploration of luminescence properties and binding characteristics, for example, with bovine serum albumin (BSA), demonstrates the potential of these compounds in bioimaging and as diagnostic tools. The interaction with BSA, leading to static quenching procedures, provides insights into the medicinal and biological relevance of these compounds (Tang et al., 2011).
Medicinal Chemistry Applications
Anticancer and Anti-inflammatory Activities
The novel derivatives synthesized from these compounds have been evaluated for their anticancer and anti-inflammatory activities. Studies include the synthesis of pyrazolopyrimidines derivatives showing potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these heterocycles (Rahmouni et al., 2016). Additionally, certain compounds have demonstrated moderate antifungal activities, providing a basis for the development of new antifungal agents (Wu et al., 2012).
Antibacterial Activity
Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested for their antibacterial activity against various bacteria, offering a foundation for the development of novel antibacterial agents. This highlights the importance of these compounds in combating bacterial infections (Panda et al., 2011).
Propiedades
IUPAC Name |
N,4,6-trimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-8-12(2)18-15(21)14(11)16(22)19(3)7-5-6-13-9-17-20(4)10-13/h8-10H,5-7H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGIXPUVUPZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(C)CCCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)
![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

